molecular formula C15H10Cl2IN3O2 B11793247 5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine

5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11793247
M. Wt: 462.1 g/mol
InChI Key: PBXJVNYOVLHNIN-UHFFFAOYSA-N
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Description

5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including dichlorobenzyl, iodophenyl, and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2,4-Dichlorobenzyl chloride: This can be achieved by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Preparation of 2,4-Dichlorobenzyl alcohol: The 2,4-dichlorobenzyl chloride is then reacted with sodium hydroxide to form 2,4-dichlorobenzyl alcohol.

    Synthesis of 2,4-Dichlorobenzyl ether: The 2,4-dichlorobenzyl alcohol is reacted with 3-iodophenol in the presence of a base such as potassium carbonate to form 2,4-dichlorobenzyl ether.

    Formation of Oxadiazole Ring: The final step involves the cyclization of the intermediate with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The dichlorobenzyl and iodophenyl groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization and Ring-Opening: The oxadiazole ring can undergo cyclization and ring-opening reactions, leading to the formation of new heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.

Scientific Research Applications

5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The dichlorobenzyl and iodophenyl groups can interact with biological macromolecules, leading to the inhibition of key enzymes or receptors. The oxadiazole ring can also contribute to the compound’s biological activity by stabilizing its interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorobenzyl)oxy benzaldehyde
  • 4-((2,4-Dichlorobenzyl)oxy)phenylamine
  • 2,4-Dichlorobenzyl chloride

Uniqueness

What sets 5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine apart from similar compounds is the presence of the iodophenyl group and the oxadiazole ring. These functional groups confer unique chemical and biological properties, making the compound a valuable candidate for further research and development.

Properties

Molecular Formula

C15H10Cl2IN3O2

Molecular Weight

462.1 g/mol

IUPAC Name

5-[4-[(2,4-dichlorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H10Cl2IN3O2/c16-10-3-1-9(11(17)6-10)7-22-13-4-2-8(5-12(13)18)14-20-21-15(19)23-14/h1-6H,7H2,(H2,19,21)

InChI Key

PBXJVNYOVLHNIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(O2)N)I)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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